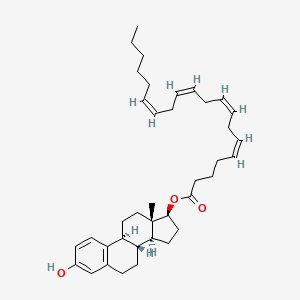

Estradiol-17-arachidonate

Description

Properties

CAS No. |

82204-96-4 |

|---|---|

Molecular Formula |

C38H54O3 |

Molecular Weight |

558.8 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |

InChI Key |

IZRJSEABAODKDO-QUQSKHMMSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Biogenesis and Enzymatic Esterification of Estradiol 17 Arachidonate

In Vivo Synthesis Pathways of Estradiol (B170435) Esters

Estradiol esters are synthesized in various tissues, including the liver, adrenal glands, spleen, lung, uterus, and adipose tissue. researchgate.netnih.gov The formation of these esters in blood is primarily catalyzed by the enzyme lecithin (B1663433):cholesterol acyltransferase (LCAT). oup.comnih.gov This enzyme facilitates the transfer of a fatty acyl group from the 2'-position of lecithin to the 17β-hydroxyl group of estradiol. oup.com

Within tissues, another significant pathway involves the direct esterification of estradiol, a reaction catalyzed by acyl-coenzyme A:acyltransferase (ACAT). researchgate.net This process utilizes fatty acyl-coenzyme A molecules as the acyl donors. It is important to note that the estradiol esters synthesized within these tissues are generally not secreted into the circulation. researchgate.net Instead, they are sequestered in fatty tissues, acting as a protected store of preformed hormone. nih.gov The release of hormonally active estradiol from these stores requires enzymatic hydrolysis by hormonally sensitive esterases. nih.gov

Characterization of Steroid Acyltransferases Involved in Estradiol Esterification

Two primary types of enzymes have been characterized in the esterification of estradiol: lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A:estradiol-17 beta acyl transferase.

Lecithin:cholesterol acyltransferase (LCAT) is the key enzyme responsible for the esterification of cholesterol in the bloodstream and also demonstrates activity towards other steroids, including estradiol. oup.comnih.gov LCAT is unique in its ability to specifically esterify the 17β-hydroxyl group of estradiol, a reaction that is not observed with other steroids like testosterone, despite the structural similarity of their D-rings. nih.gov The esterification of estradiol by LCAT is believed to enhance its antioxidant potential, particularly when associated with high-density lipoprotein (HDL). nih.gov

Acyl-coenzyme A:estradiol-17 beta acyl transferase activity has been identified in the microsomes of bovine liver and adrenal cortex. nih.gov This enzyme's activity is significantly enhanced by the presence of adenosine (B11128) triphosphate (ATP) and coenzyme A. nih.gov Research has indicated that the enzymatic activity in adrenocortical microsomes is higher than in hepatic microsomes. nih.gov

| Enzyme | Location | Cofactors/Substrates | Function |

| Lecithin:cholesterol acyltransferase (LCAT) | Blood | Lecithin, Estradiol | Esterifies estradiol at the 17β-hydroxyl group, increasing its antioxidant potential within HDL. oup.comnih.govnih.gov |

| Acyl-coenzyme A:estradiol-17 beta acyl transferase | Liver and Adrenal Microsomes | ATP, Coenzyme A, Fatty Acyl-CoA, Estradiol | Catalyzes the direct esterification of estradiol for tissue storage. nih.gov |

Substrate Specificity in Estradiol Ester Formation

The enzymatic esterification of estradiol exhibits a notable degree of substrate specificity, both in terms of the steroid structure and the fatty acid moiety.

The esterification at the 17β-hydroxyl group by LCAT is highly specific to estrogens. nih.gov For instance, LCAT does not esterify the 17β-hydroxyl group of testosterone. nih.gov Furthermore, while other steroids like 5-androstenediol can be esterified by LCAT, the reaction occurs at the 3β-hydroxyl position, not the 17β-hydroxyl. nih.gov This distinct regiospecificity for the 17β-hydroxyl of estrogens suggests a unique stereochemical requirement for the enzyme's catalytic activity. nih.gov

With regard to the fatty acid substrate, studies involving bovine hepatic and adrenocortical microsomes have revealed a clear preference for the esterification of estradiol with polyunsaturated fatty acids over saturated ones. nih.gov Among the major fatty acid moieties found in estradiol-17-esters are arachidonate (B1239269), linoleate, oleate, palmitate, and stearate (B1226849). nih.gov The distribution of these fatty acid esters can differ between tissues, a variation that is likely influenced by the endogenous content of free fatty acids in those tissues. nih.gov The preferential esterification with polyunsaturated fatty acids like arachidonic acid is a key factor in the formation of estradiol-17-arachidonate. nih.gov

| Steroid Substrate | Enzyme | Esterification Position | Outcome |

| Estradiol | LCAT | 17β-hydroxyl | Esterified. nih.gov |

| Testosterone | LCAT | 17β-hydroxyl | Not esterified. nih.gov |

| 5-Androstenediol | LCAT | 3β-hydroxyl | Esterified. nih.gov |

| 5-Androstenediol | Acyl-CoA:acyltransferase (in tissue) | 3β- and 17β-hydroxyls | Both positions esterified, with the 17β-ester as the major product. nih.gov |

| Estriol (B74026) | LCAT | 17β-hydroxyl (mainly) | Esterified at a slow rate. nih.gov |

| Estriol | Acyl-CoA:acyltransferase (in tissue) | 16α- and 17β-hydroxyls | Both positions esterified about equally. nih.gov |

Metabolic Transformations and Pharmacokinetic Dynamics of Estradiol 17 Arachidonate

Hydrolytic Cleavage of Estradiol-17-Arachidonate to Estradiol (B170435)

The biological activity of estradiol-17-arachidonate is contingent upon its conversion to free estradiol through a process called hydrolytic cleavage. This enzymatic reaction is a critical step that releases the active hormone, allowing it to bind to estrogen receptors and exert its physiological effects. nih.gov

Identification and Role of Esterases as Rate-Limiting Enzymes in Hydrolysis

The hydrolysis of estradiol esters is catalyzed by a class of enzymes known as esterases. These enzymes are responsible for breaking the ester bond, separating the fatty acid chain from the estradiol molecule. Research indicates that the action of these esterases is the rate-limiting step in the metabolism of estradiol esters. nih.govnih.gov This means that the speed at which estradiol is released and becomes active is primarily controlled by the efficiency of these enzymes. nih.gov The slow hydrolysis of these esters, such as estradiol-17-stearate and arachidonate (B1239269), contributes to their prolonged estrogenic action. nih.gov

Studies have identified several types of esterases that may be involved in this process, including hormone-sensitive lipase (B570770) (HSL), which is known to regulate triglyceride hydrolysis in adipose tissue. oup.com The involvement of HSL suggests a potential link between the metabolic state of an individual and the activation of stored estradiol esters. oup.com Carboxylesterases are another group of enzymes that hydrolyze esters, typically those with short to medium-chain fatty acids. mdpi.com While specific esterases responsible for estradiol-17-arachidonate hydrolysis in humans are still being fully characterized, their collective action is fundamental to the bioactivation of this compound. oup.comnih.gov

Influence of Acyl Chain Length on Hydrolysis Rate

The length of the acyl chain attached to the estradiol molecule has a significant impact on the rate of hydrolysis. Generally, there is an inverse relationship between the length of the fatty acid chain and the rate of metabolism; longer acyl chains result in a slower release of estradiol. nih.gov For instance, the hydrolysis of corticosterone-21-stearate is much faster (10- to 25-fold) than that of estradiol-17-stearate by rat liver esterases, highlighting the influence of both the steroid and the fatty acid structure on the hydrolysis rate. nih.gov

This principle is further illustrated by studies comparing the metabolism of various estradiol esters. The rate of metabolism steadily decreases as the acyl chain length increases. nih.gov This slower hydrolysis of long-chain esters like estradiol-17-arachidonate is a key reason for their sustained estrogenic effects compared to free estradiol or short-chain esters. nih.govnih.gov

Comparative Metabolic Clearance Rates of Estradiol-17-Arachidonate and Estradiol

Metabolic clearance rate (MCR) refers to the volume of blood cleared of a substance per unit of time. Comparing the MCR of estradiol-17-arachidonate to that of free estradiol reveals dramatic differences in their persistence in the body.

While the clearance of long-chain estradiol esters from the blood is somewhat slower than that of estradiol, their rates of metabolism are markedly different. nih.gov For example, the half-life of metabolism for estradiol-17-arachidonate is approximately 365 minutes, whereas for estradiol it is about 2 minutes, nearly as fast as its clearance from the blood. nih.gov This indicates that while estradiol is rapidly metabolized and cleared, estradiol-17-arachidonate persists in a protected, inactive form for a much longer duration.

Studies in humans have shown that after injection, the C-17 oxidation of both estradiol-17-arachidonate and estradiol-17-stearate proceeds more slowly than that of free estradiol. nih.gov The unsaturated arachidonate ester is oxidized, and thus hydrolyzed, at a faster rate than the saturated stearate (B1226849) ester. nih.gov This continuing metabolism long after the ester's plasma levels have decreased suggests that it is removed from circulation and stored before its subsequent hydrolysis and oxidation. nih.gov

Table 1: Comparative Metabolic Half-Life

| Compound | Metabolic Half-Life (t 1/2) |

|---|---|

| Estradiol | ~2 minutes nih.gov |

| Estradiol-17-arachidonate | ~365 minutes nih.gov |

| Estradiol-17-stearate | ~580 minutes nih.gov |

Distribution and Sequestration of Estradiol-17-Arachidonate in Biological Tissues

The lipophilic nature of estradiol-17-arachidonate dictates its distribution throughout the body, with a pronounced tendency to accumulate in fatty tissues.

Adipose Tissue as a Hydrophobic Reservoir for Estradiol Esters

Adipose tissue serves as a primary reservoir for lipophilic estradiol esters. oup.comcore.ac.uk These esters are sequestered in fat, where they constitute a protected store of preformed hormone. oup.comcapes.gov.br This storage is significant, particularly in postmenopausal women, where the majority of both free and esterified estradiol is found in adipose tissue. oup.com The ratio of esterified to free estradiol in adipose tissue is considerably higher than in serum, indicating active esterification and storage within the fat cells. oup.com This suggests that adipose tissue has the capacity for in situ production and storage of estradiol esters. oup.com Under appropriate stimulation, hormonally sensitive esterases within the adipose tissue can hydrolyze these esters, releasing active estradiol. capes.gov.br This creates the potential for a local paracrine signaling loop, where estrogen-sensitive tissues can communicate with neighboring fat cells to regulate the local hormonal environment. capes.gov.br

Presence and Concentrations in Other Biological Fluids and Tissues

Besides adipose tissue, estradiol-17-arachidonate and other fatty acid esters of estradiol are found in various other biological fluids and tissues, although generally at lower concentrations. They circulate in the blood, primarily associated with lipoprotein particles. oup.com In bovine endometrium, estradiol 17-arachidonate was identified as the most prevalent of ten different fatty acid esters of estradiol, accounting for 27% of the total. oup.comoup.com

Low but detectable levels of estradiol esters are present in the blood of cycling women. capes.gov.br They have also been found in breast cyst fluid, though at concentrations considerably lower than that of free estradiol. capes.gov.br In contrast, estradiol esters are not typically found in urine. capes.gov.broup.com Muscle tissue contains much lower concentrations of these esters compared to fat, and in many cases, they are undetectable. capes.gov.br Ovarian follicular fluid also contains estradiol, with concentrations peaking during the mid- and late follicular phases of the menstrual cycle. nih.gov

Table 2: Estradiol Ester Concentrations in Various Human Tissues and Fluids

| Tissue/Fluid | Condition | Concentration |

|---|---|---|

| Adipose Tissue (subcutaneous & omental) | Premenopausal Women | 957 +/- 283 fmol/g capes.gov.br |

| Adipose Tissue | Women menopausal < 12 yrs | 669 +/- 158 fmol/g capes.gov.br |

| Adipose Tissue | Women menopausal ≥ 15 yrs | 399 +/- 146 fmol/g capes.gov.br |

| Breast Cyst Fluid | - | 77-140 pmol/L capes.gov.br |

| Serum | Late Pregnancy | 0.42 nmol/l helsinki.fi |

| Serum | Premenopausal Women | 0.07 nmol/l helsinki.fi |

| Serum | Postmenopausal Women | 0.06 nmol/l helsinki.fi |

| Visceral Adipose Tissue | Pregnancy | 4.24 nmol/l helsinki.fi |

| Visceral Adipose Tissue | Premenopausal Women | 0.82 nmol/l helsinki.fi |

| Visceral Adipose Tissue | Postmenopausal Women | 0.74 nmol/l helsinki.fi |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Androstenedione |

| Corticosterone |

| Corticosterone-21-oleate |

| Corticosterone-21-stearate |

| Estradiol |

| Estradiol-17-acetate |

| Estradiol-17-arachidonate |

| Estradiol-17-palmitate |

| Estradiol-17-propionate |

| Estradiol-17-stearate |

| Estradiol-17-valerate |

| Estrone |

| Pregnenolone |

| Progesterone (B1679170) |

Oxidative Metabolism of Estradiol-17-Arachidonate and its Derivatives

The metabolic fate of Estradiol-17-arachidonate is primarily dictated by its structure as a fatty acid ester of estradiol. The initial and rate-limiting step in its metabolism is the enzymatic hydrolysis of the ester bond at the C-17 position. nih.govnih.gov This cleavage releases two biologically significant molecules: 17β-estradiol and arachidonic acid, both of which then enter their own extensive oxidative metabolic pathways. nih.gov Research indicates that the ester itself is resistant to oxidation prior to this hydrolysis. oup.comoup.com

The rate of metabolism for estradiol esters is significantly slower than that of free estradiol. For instance, in rat models, the metabolic half-life of estradiol-17-arachidonate was found to be approximately 365 minutes, in stark contrast to the rapid 2-minute metabolic half-life of free estradiol. nih.gov This slow hydrolysis effectively creates a hydrophobic reservoir from which active estradiol is gradually released. nih.gov The unsaturated nature of the arachidonate component contributes to a faster rate of hydrolysis and subsequent oxidation compared to saturated fatty acid esters like estradiol-17-stearate. nih.gov

Oxidative Metabolism of Liberated Estradiol

Once freed from its arachidonate ester, 17β-estradiol undergoes rapid and extensive oxidative metabolism, predominantly through hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes located mainly in the liver, but also in extrahepatic tissues such as the breast, uterus, and kidney. kup.atwikipedia.org

The principal oxidative transformations of estradiol involve the addition of hydroxyl groups at three main positions:

2-Hydroxylation: This is the major metabolic pathway for estradiol, primarily occurring in the liver. wikipedia.org It leads to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2), a catechol estrogen. This reaction is catalyzed by several CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4. wikipedia.org In tissues outside the liver, CYP1A1 is also a key enzyme in this process. wikipedia.orgresearchgate.net 2-hydroxyestradiol is generally considered a less hormonally active metabolite. kup.at

4-Hydroxylation: This is a minor pathway in the liver but is more significant in extrahepatic tissues where the enzyme CYP1B1 is expressed. wikipedia.org CYP1B1 specifically and efficiently catalyzes the conversion of estradiol to 4-hydroxyestradiol (B23129) (4-OHE2). researchgate.netresearchgate.net This metabolite is more chemically reactive and has been implicated in genotoxic effects through its oxidation to quinones. researchgate.net

16α-Hydroxylation: This pathway results in the formation of estriol (B74026) (16α-hydroxyestradiol), a metabolite with weak estrogenic activity. The enzymes responsible include CYP1A1, CYP1A2, and CYP3A isoforms. nih.gov

The catechol estrogens (2-OHE2 and 4-OHE2) can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or oxidized to form semiquinones and quinones, which are highly reactive molecules. wikipedia.org

Table 1: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

Oxidative Metabolism of Liberated Arachidonic Acid

The arachidonic acid molecule released from the hydrolysis of Estradiol-17-arachidonate is a polyunsaturated omega-6 fatty acid that serves as a substrate for several major oxidative enzyme systems. dovepress.com The metabolism of arachidonic acid produces a diverse array of biologically active lipid mediators.

The three primary oxidative pathways are:

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). oup.com PGH2 is then further metabolized by specific synthases into various prostaglandins (B1171923) (e.g., PGE2, PGF2α) and thromboxanes. oup.comiosrjournals.org Studies have shown that estradiol itself can modulate this pathway by enhancing the production of prostaglandins in uterine tissue. iosrjournals.org

Lipoxygenase (LOX) Pathway: Arachidonic acid is metabolized by 5-LOX, 12-LOX, and 15-LOX enzymes to form various hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. iosrjournals.orgnih.gov

Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly from the CYP2 and CYP4 families, metabolize arachidonic acid through two main reactions. researchgate.netnih.gov Epoxygenase activity leads to the formation of epoxyeicosatrienoic acids (EETs), while hydroxylase activity produces various HETEs. researchgate.netuniprot.org

Table 2: Major Oxidative Pathways for Arachidonic Acid Metabolism

Molecular Mechanisms Mediated by Estradiol 17 Arachidonate and Its Metabolites

Estrogen Receptor-Mediated Signaling Pathways Initiated by Estradiol (B170435) Release

The release of 17β-estradiol from the parent compound, estradiol-17-arachidonate, allows it to interact with estrogen receptors (ERs), initiating a variety of signaling events that can be broadly categorized as genomic and non-genomic. These pathways are critical in mediating the diverse physiological effects of estrogens.

Classical Genomic Mechanisms through ERα and ERβ

The classical, or genomic, mechanism of estrogen action is mediated by two primary nuclear estrogen receptors, ERα and ERβ. nih.govbiochemia-medica.com These receptors belong to the nuclear hormone receptor superfamily of transcription factors. nih.gov

Activation and Translocation : Upon release, estradiol diffuses across the cell membrane and binds to ERα or ERβ, which are primarily located in the cytoplasm and nucleus. nih.govfrontiersin.org This binding induces a conformational change in the receptor, leading to its dimerization. nih.govbiochemia-medica.com The activated receptor-ligand complex then translocates to the nucleus if it is not already there. nih.gov

Gene Transcription : In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govbiochemia-medica.comoup.com This interaction recruits a complex of co-regulator proteins that facilitate the recruitment of RNA polymerase II and other transcriptional machinery, ultimately leading to the transcription of target genes. biochemia-medica.com

Receptor-Specific Gene Regulation : ERα and ERβ are encoded by different genes and, while they can bind to similar EREs, they can also regulate unique sets of genes. embopress.org Studies in breast cancer cells have shown that ERα and ERβ, both individually and together, regulate common as well as a large number of distinct transcripts, leading to different cellular outcomes. embopress.org

frontiersin.org| Feature | Description | References |

|---|---|---|

| Receptor Location | Primarily in the cytoplasm and nucleus. | |

| Mechanism of Action | Ligand-activated transcription factors. |

Rapid, Non-Genomic Signaling via Membrane-Bound Estrogen Receptors (e.g., GPER, ERα 36-kDa splice variant)

In addition to the classical genomic pathway, estradiol can elicit rapid cellular responses through non-genomic signaling. This is mediated by a subpopulation of estrogen receptors located at the plasma membrane. biochemia-medica.comfrontiersin.orgoup.com These membrane-bound receptors include G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, and splice variants of ERα, such as the 36-kDa variant (ERα36). biochemia-medica.comspringermedizin.denih.gov

G Protein-Coupled Estrogen Receptor (GPER) : GPER is a seven-transmembrane G protein-coupled receptor that mediates rapid estrogen signaling. nih.govmdpi.com Upon estradiol binding, GPER can activate various downstream signaling cascades, including the mobilization of intracellular calcium and the production of cAMP. mdpi.com GPER activation has been shown to be involved in a wide range of physiological processes. nih.gov

ERα 36-kDa Splice Variant (ERα36) : ERα36 is a variant of the full-length ERα that lacks the transcriptional activation domains and is primarily located in the cytoplasm and at the plasma membrane. springermedizin.defrontiersin.org It is considered a key mediator of non-genomic estrogen signaling. springermedizin.de Activation of ERα36 by estradiol can trigger rapid signaling through pathways like MAPK/ERK and PI3K/Akt. springermedizin.denih.gov Interestingly, some evidence suggests that the effects attributed to GPER may, in some cases, be mediated through ERα36. frontiersin.org

Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt, PKC)

The activation of membrane-bound estrogen receptors initiates a variety of downstream signaling cascades that can rapidly influence cellular function. These pathways can also interact with and modulate the classical genomic signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway : Estradiol can rapidly activate the MAPK/ERK signaling cascade in various cell types. nih.govmdpi.com This activation can be initiated by both membrane-bound ERα and GPER. nih.govnih.gov The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. mdpi.comnih.gov

PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another major target of non-genomic estrogen action. oup.comnih.govmdpi.com Estradiol binding to membrane ERα can lead to the activation of PI3K and its downstream effector Akt, which is a key regulator of cell survival and metabolism. nih.govnih.gov

Protein Kinase C (PKC) Pathway : Estradiol has also been shown to activate protein kinase C (PKC). nih.govmolbiolcell.org This activation can be part of the complex network of signaling events triggered by membrane estrogen receptors. nih.gov

nih.govmdpi.com| Signaling Pathway | Key Mediators | Cellular Outcomes | References |

|---|---|---|---|

| MAPK/ERK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival | |

| PI3K/Akt | PI3K, Akt, mTOR | Cell survival, growth, metabolism |

Modulation of Arachidonic Acid Metabolism and Eicosanoid Pathways

The arachidonate (B1239269) moiety of estradiol-17-arachidonate, upon its release, becomes a substrate for a complex network of enzymes that produce a diverse array of signaling molecules known as eicosanoids. Estradiol itself can also influence this metabolic pathway, creating a complex interplay between steroid hormone signaling and lipid mediator production.

Estradiol-Induced Release of Arachidonic Acid from Cellular Phospholipids (B1166683)

Estradiol can stimulate the release of arachidonic acid from membrane phospholipids, a critical step for the subsequent synthesis of eicosanoids. oup.comnih.gov This process is often mediated by the activation of phospholipase A2 (PLA2). oup.comphysiology.org

Role of Phospholipase A2 (PLA2) : Studies have shown that estradiol can induce the activation of Ca2+-dependent phospholipase A2 (cPLA2). physiology.org This enzyme selectively hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid. physiology.org The activation of PLA2 by estradiol can be a rapid, non-genomic event. oup.comnih.gov

Receptor-Mediated Release : The estradiol-induced release of arachidonic acid can be mediated by estrogen receptors. oup.comnih.gov Research in human amnion-like cells has demonstrated that this effect is significantly reduced by an ER antagonist, suggesting the involvement of membrane-bound ERβ. oup.comnih.gov

Regulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.goviosrjournals.orgspandidos-publications.comresearchgate.net Estradiol can modulate the activity of both of these pathways.

Cyclooxygenase (COX) Pathway : Estradiol has been shown to influence the COX pathway, though the effects can be tissue-specific. In some systems, estradiol enhances the production of prostaglandins by affecting COX activity. iosrjournals.org For instance, in sheep uterine tissue, estradiol treatment increased the production of prostaglandins via the COX pathway. iosrjournals.org Conversely, other studies suggest that estradiol can suppress the expression of COX-2, a key inflammatory enzyme. nih.gov

Lipoxygenase (LOX) Pathway : The influence of estradiol on the LOX pathway appears to be more varied. Some studies have reported that estradiol does not significantly alter the activity of the LOX pathway. iosrjournals.org However, in other contexts, such as in metabolic syndrome models, estradiol has been shown to modulate the 5-LOX pathway, suggesting a role in regulating vascular resistance. nih.gov

The metabolism of arachidonic acid can also proceed through a third pathway involving cytochrome P450 (CYP) enzymes, which produce HETEs and epoxyeicosatrienoic acids (EETs). nih.govnih.gov Estradiol has also been implicated in the regulation of this pathway. nih.gov

Influence on Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis

Estradiol-17-arachidonate, as a pro-drug, undergoes hydrolysis to release estradiol and arachidonic acid. nih.gov The liberated estradiol can significantly modulate the synthesis of prostaglandins and thromboxanes, which are potent lipid mediators derived from arachidonic acid via the cyclooxygenase (COX) pathway. Research indicates that estradiol's influence is tissue-specific and can shift the balance between different prostanoids, thereby affecting vascular tone and inflammatory responses.

In vascular tissues, estradiol has been shown to selectively promote the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, while having minimal or even inhibitory effects on the synthesis of thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator. nih.govahajournals.org Studies on human umbilical vein endothelial cells (HUVECs) revealed that estradiol dose-dependently increases PGI2 production. nih.gov This effect is attributed to the up-regulation of COX-1 and PGI2 synthase (PGIS) expression, both at the protein and gene levels. nih.gov Conversely, the expression of enzymes leading to TXA2 synthesis, such as thromboxane synthase (TXAS), appears unaffected by estradiol in these cells. nih.gov

In contrast, studies on uterine tissue have shown a broader stimulation of prostaglandin synthesis. In vitro studies with non-pregnant sheep uterine slices demonstrated that 17β-estradiol enhanced the production of PGF2α, PGE2, and 6-keto-PGF1α through the COX pathway. iosrjournals.org Similarly, in rat uteri, 17β-estradiol was shown to stimulate the synthesis of PGF2α. ebm-journal.org However, the effects can be complex and dependent on the physiological state. For instance, in uteri from ovariectomized, diet-restricted rats, estrogens did not produce any significant effect on the synthesis of various eicosanoids. nih.gov

The differential effects of estradiol on prostanoid synthesis are critical for its physiological functions. The enhanced PGI2/TXA2 ratio in the vasculature contributes to its protective cardiovascular effects, while its influence on uterine prostaglandins is vital for reproductive processes. ebm-journal.orgoup.com

Table 1: Effect of Estradiol on Prostaglandin and Thromboxane Synthesis in Various Tissues

| Tissue/Cell Type | Prostanoid | Effect of Estradiol | Key Enzymatic Changes | Reference(s) |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Prostacyclin (PGI2) | Increased | Upregulation of COX-1 and PGIS expression | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Thromboxane A2 (TXA2) | No change | Unaltered TXAS expression | nih.gov |

| Rat Cerebral Arteries | Prostacyclin (as 6-keto-PGF1α) | Increased | Increased COX-1 and prostacyclin synthase activity | physiology.org |

| Rat Cerebral Arteries | Thromboxane (as TXB2) | Slightly Increased | Not specified | physiology.org |

| Sheep Uterine Slices | PGF2α, PGE2, 6-keto-PGF1α | Increased | Enhanced COX pathway activity | iosrjournals.org |

| Pigeon Aorta | 6-keto-PGF1α, PGF2α | Increased | Not specified | ebm-journal.org |

| Pigeon Aorta | PGE2 | Markedly Reduced | Not specified | ebm-journal.org |

| Pigeon Thrombocytes | Thromboxane B2 | Decreased | Not specified | ebm-journal.org |

Interactions with Antioxidant and Inflammatory Regulatory Systems

Estradiol, the active metabolite of estradiol-17-arachidonate, interacts significantly with cellular systems that regulate oxidative stress and inflammation. These interactions are primarily mediated through the activation of specific signaling pathways and cross-talk with inflammatory transcription factors.

Activation of Nrf2 Signaling Pathway by Estradiol

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of protective enzymes. Estradiol has been identified as a potent activator of the Nrf2 signaling pathway, contributing to its neuroprotective and anti-inflammatory effects.

Studies have shown that 17β-estradiol can up-regulate both the mRNA and protein levels of Nrf2. nih.gov For example, in a model of light-induced retinal degeneration in rats, 17β-estradiol treatment led to a significant increase in Nrf2 protein levels, which peaked 12 hours after administration. nih.govnih.gov This activation of Nrf2 is crucial for protecting cells against oxidative stress. nih.gov

The mechanism of Nrf2 activation by estradiol appears to involve multiple pathways. nih.gov

Non-Genomic PI3K/AKT Pathway : Estradiol can rapidly activate the Phosphoinositide 3-Kinase (PI3K)/AKT signaling cascade. Activated AKT can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β), a kinase that promotes the degradation of Nrf2. nih.gov By inhibiting GSK3β, estradiol stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. nih.gov

Genomic Estrogen Receptor (ER) Pathway : Estradiol also acts through its classical nuclear estrogen receptors. This genomic pathway contributes to the sustained up-regulation of Nrf2 expression. nih.gov

Furthermore, there is evidence of a reciprocal relationship where Nrf2 can directly regulate the expression of Estrogen Receptor β (ERβ) by binding to antioxidant response elements (AREs) within the ERβ promoter. plos.orgnih.gov This suggests a positive feedback loop where estradiol activates Nrf2, and Nrf2, in turn, enhances the expression of an estrogen receptor, potentially amplifying the anti-inflammatory and antioxidant effects of estradiol. plos.org

Estrogen Receptor Cross-Talk in Anti-Inflammatory Processes

Estradiol exerts significant anti-inflammatory effects by modulating the activity of key inflammatory signaling pathways, a process that involves intricate cross-talk between its receptors (ERα, ERβ, and GPER1) and inflammatory transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

In various cell types, including immune cells like microglia and monocytes, estradiol has been shown to suppress the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), Prostaglandin E2 (PGE2), and interleukin-6 (IL-6). nih.govresearchgate.net This suppression is often achieved by inhibiting the activation of the NF-κB pathway, which is a central regulator of inflammation. researchgate.net

The mechanisms of this anti-inflammatory cross-talk are multifaceted:

Direct Protein-Protein Interaction : Ligand-activated estrogen receptors can directly interact with components of the NF-κB complex, such as the p65 subunit. This interaction, which occurs in the nucleus, prevents NF-κB from binding to the promoter regions of its target pro-inflammatory genes, thereby inhibiting their transcription. researchgate.net

Receptor-Mediated Signaling : The anti-inflammatory effects are mediated by specific estrogen receptors. Studies in mouse embryonic fibroblasts show that the inhibitory effect of 17β-estradiol on TNF-α-induced inflammation is dependent on Nrf2, which in turn regulates the expression of ERβ. plos.orgnih.gov The anti-inflammatory actions of estradiol were abolished in cells lacking Nrf2, highlighting the critical role of the Nrf2-ERβ axis. plos.orgnih.gov

Co-regulation by Multiple Receptors : In human monocytes, the anti-inflammatory activity of estradiol involves a cross-talk between the estrogen receptor-α 36-kDa splice variant (ERα36) and the G-protein coupled estrogen receptor 1 (GPER1). ERα36, when activated by estradiol, interacts with the p65 subunit of NF-κB. GPER1 acts as a coregulator in this process, as its inhibition blocks the anti-inflammatory effect of estradiol. researchgate.net

This ER-mediated suppression of inflammatory pathways is a key mechanism behind the protective effects of estrogen in various inflammatory and neurodegenerative diseases. nih.gov

Table 2: Key Proteins in Estrogen Receptor Cross-Talk and Anti-Inflammatory Signaling

| Protein/Factor | Role in Inflammation | Modulation by Estradiol/ERs | Outcome | Reference(s) |

|---|---|---|---|---|

| NF-κB (p65 subunit) | Pro-inflammatory transcription factor | ERα36 directly interacts with p65, inhibiting its transcriptional activity. | Decreased expression of pro-inflammatory genes (e.g., IL-6). | researchgate.net |

| iNOS (inducible Nitric Oxide Synthase) | Produces nitric oxide, a pro-inflammatory mediator. | Estradiol suppresses LPS- and TNF-α-induced expression. | Reduced inflammatory response. | nih.govnih.gov |

| PGE2 (Prostaglandin E2) | Pro-inflammatory lipid mediator. | Estradiol prevents LPS-induced production in microglia. | Reduced inflammation. | nih.gov |

| ERβ (Estrogen Receptor β) | Mediates estrogen signaling. | Expression is regulated by Nrf2; mediates anti-inflammatory effects of estradiol. | Enhanced anti-inflammatory response. | plos.orgnih.gov |

| GPER1 (G-protein coupled estrogen receptor 1) | Mediates rapid estrogen signaling. | Acts as a co-regulator with ERα36 to inhibit NF-κB. | Essential for estradiol's anti-inflammatory effect on IL-6. | researchgate.net |

Cellular and Tissue Specific Biological Effects in Preclinical Models

Impact on Cellular Arachidonic Acid Homeostasis in Various Cell Lines

The regulation of arachidonic acid, a key precursor for eicosanoid biosynthesis, is a critical aspect of cellular function. Estradiol (B170435) and its derivatives can influence the availability of free arachidonic acid, thereby affecting downstream inflammatory and physiological pathways.

In human amnion-like Wistar Institute Susan Hayflick (WISH) cells, 17β-estradiol has been shown to significantly and dose-dependently stimulate the release of arachidonic acid. nih.govoup.comoup.comresearchgate.net This effect is part of a rapid, nongenomic pathway that involves interaction with membrane-associated estrogen receptors, identified as being similar to Estrogen Receptor beta (ERβ). nih.govoup.com The release of arachidonic acid is a critical step for the subsequent synthesis of prostaglandins (B1171923), such as Prostaglandin (B15479496) E2 (PGE2). oup.comnih.gov Studies have demonstrated that this stimulatory action is abolished by inhibitors of phospholipase A2, indicating the enzymatic pathway responsible for cleaving arachidonic acid from membrane phospholipids (B1166683). nih.govoup.com

| Cell Line | Agonist | Key Findings | Mechanism | Reference(s) |

| Human Amnion-like WISH Cells | 17β-Estradiol | Dose-dependent stimulation of [³H]arachidonic acid release. | Nongenomic pathway involving membrane ERβ; dependent on phospholipase A2 activity. | nih.gov, oup.com, oup.com |

| Human Amnion-like WISH Cells | 17β-Estradiol | Modulation of Prostaglandin E2 (PGE2) release, which can be either stimulatory or inhibitory depending on intracellular cAMP levels. | Interaction with specific intracellular receptors, likely involving new protein synthesis. | nih.gov |

In studies using normal human osteoblast-like (hOB) cells, pretreatment with 17β-estradiol was found to potentiate the release of arachidonic acid when stimulated by the agonist bradykinin. nih.gov This suggests that estradiol can modulate the availability of free arachidonic acid in bone cells, which may in turn influence the local production of eicosanoids that regulate bone metabolism. nih.gov The ability of steroids like estradiol to modulate arachidonic acid release indicates they may indirectly mediate bone cell responses to other hormones that act through eicosanoid-dependent processes. nih.gov

| Cell Line | Pretreatment | Agonist | Effect on Arachidonic Acid (AA) Release | Reference(s) |

| Human Osteoblast-like (hOB) Cells | 17β-Estradiol (48-h) | Bradykinin | Potentiated the appearance of free AA. | nih.gov |

| Human Osteoblast-like (hOB) Cells | 17β-Estradiol (48-h) | Calcium Ionophore A23187 | Did not alter the response to stimulation. | nih.gov |

Effects on Uterine and Reproductive Tissue Metabolism

Estradiol and its esters play a crucial role in regulating the metabolic functions of reproductive tissues, particularly the uterus. This includes influencing the production of eicosanoids, which are vital for processes such as uterine blood flow, inflammation, and parturition.

In isolated uterine horn strips from rats, 17β-estradiol affects the metabolism of arachidonic acid into various eicosanoids. nih.gov In estrogenized, normal-fed rats (both intact and castrated), the production of metabolites like PGE2, PGF2α, 6-keto-PGF1α, and Thromboxane (B8750289) B2 (TXB2) was decreased. nih.gov However, the hormonal effect was altered by dietary restrictions; in castrated, underfed rats, estrogens did not produce any significant effect on the analyzed eicosanoids. nih.gov This indicates that the metabolic state of the animal can influence the uterine tissue's response to estradiol. In ovine uterine endothelial cells, estradiol-17β enhances the production of prostacyclin (PGI2) by upregulating phospholipase A2 and cyclooxygenase-1 expression. mdpi.com

| Tissue Model | Animal State | Effect of 17β-Estradiol on Eicosanoid Production | Reference(s) |

| Isolated Rat Uteri | Intact & Castrated (Normal-fed) | Decreased production of PGE2, PGF2α, 6-keto-PGF1α, TXB2. | nih.gov |

| Isolated Rat Uteri | Castrated (Underfed) | No significant effect on eicosanoid production. | nih.gov |

| Ovine Uterine Endothelial Cells | N/A | Enhances PGI2 production via upregulation of phospholipase A2 and COX-1. | mdpi.com |

Estradiol is a critical regulator of prostaglandin synthesis in reproductive tissues. Prostaglandin E2 (PGE2) synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2, followed by conversion via cyclooxygenase (COX) enzymes. researchgate.net Research in aromatase-deficient mice has demonstrated that 17β-estradiol is required for the preovulatory increase in PGE2 synthesis within the ovaries, a process essential for successful ovulation. documentsdelivered.com In pregnant cattle, estradiol is important for inducing PGE2 production around the time of parturition, which in turn contributes to the suppression of certain maternal immune responses. researchgate.net While direct studies on cervical tissue were not highlighted, the fundamental mechanism—estradiol-mediated release of the precursor arachidonic acid—is the rate-limiting step for PGE2 synthesis in reproductive tissues.

Modulation of Immune Cell Function and Inflammatory Responses

Estradiol exhibits complex immunomodulatory effects, capable of producing both pro- and anti-inflammatory responses depending on the context. nih.gov It can influence the function of various immune cells, including macrophages, and alter the expression of inflammatory mediators.

In preclinical models, 17β-estradiol has demonstrated a significant anti-inflammatory capacity. In macrophages, it can block the inflammatory response induced by lipopolysaccharides by preventing the nuclear translocation of the key inflammatory transcription factor NF-κB. researchgate.net Further studies on macrophage response to Staphylococcus aureus showed that 17β-estradiol treatment led to a decrease in pro-inflammatory cytokines while increasing anti-inflammatory cytokines. frontiersin.org This suggests an immunoprotective role during bacterial infections. frontiersin.org Similarly, the stereoisomer 17α-estradiol has been found to reduce inflammatory mediators in the adipose tissue of mice with age-related metabolic dysfunction and to alleviate inflammatory detriments in the skeletal muscle of mice on a high-fat diet. nih.govnih.gov The mechanism for these effects often involves the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory signaling. researchgate.netfrontiersin.org

Regulation of Microglial Cell-Mediated Inflammation in the Central Nervous SystemScientific literature does not provide data on how Estradiol-17-arachidonate may regulate inflammation mediated by microglial cells within the central nervous system in preclinical studies.

Consequently, no data tables or detailed research findings can be presented for Estradiol-17-arachidonate as requested. A table of mentioned compound names cannot be generated as no article content could be produced.

Consequences of Estradiol Release: Neurobiological and Metabolic Modulation in Preclinical Systems

Neuroprotective Paradigms in Rodent Models

Emerging evidence from rodent studies highlights the significant neuroprotective capacity of estradiol (B170435), particularly its isomers 17β-estradiol and 17α-estradiol. These compounds have demonstrated the ability to shield the brain from various insults, preserve neuronal integrity, and support cognitive functions.

Modulation of Neuronal Structure and Activity in the Hippocampus

The hippocampus, a brain region critical for learning and memory, is a key target for estradiol's neuroprotective actions. Studies have shown that estradiol can be synthesized locally within hippocampal neurons. nih.gov This localized production is thought to play a more significant role in modulating synaptic plasticity than circulating estradiol from the gonads. nih.gov

Research indicates that 17β-estradiol influences the structure and function of the hippocampus by increasing dendritic spine density, which is crucial for synaptic transmission and memory formation. nih.gov In ovariectomized female rats, a model for post-menopausal conditions, estradiol replacement has been shown to improve hippocampal synaptic function. nih.gov Furthermore, estradiol has been observed to affect GABAergic transmission in the developing hippocampus, suggesting a role in the maturation and function of inhibitory circuits. dntb.gov.ua The steroid receptor coactivator-1 (SRC-1), which is expressed in the hippocampus, appears to be regulated by locally synthesized estradiol and is involved in the modulation of hippocampal synaptic plasticity. nih.gov

Effects on Cognitive Function and Synaptic Plasticity

Estradiol has been consistently shown to modulate cognitive functions, particularly those dependent on the hippocampus and prefrontal cortex. nih.gov In animal models, both 17β-estradiol and 17α-estradiol have demonstrated pro-cognitive properties, offering protection against chemically induced cognitive deficits. alzdiscovery.org The mechanisms underlying these cognitive enhancements are linked to estradiol's ability to influence synaptic plasticity, the cellular basis for learning and memory.

Specifically, 17β-estradiol has been found to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govnih.gov This effect is mediated, in part, through the modulation of NMDA receptor transmission. nih.gov The memory-enhancing effects of estradiol are associated with increased neuronal excitability and glutamatergic transmission. nih.gov Studies have also revealed that estradiol can be synthesized within neurons, suggesting it can act as a neurosteroid to rapidly promote memory consolidation through non-genomic pathways. nih.gov In older women, higher serum estradiol levels have been associated with better performance on cognitive tests assessing processing speed, sustained attention, and working memory. frontiersin.org

Interactive Table: Estradiol's Effects on Cognitive and Synaptic Parameters

| Parameter | Effect of Estradiol | Brain Region | Key Findings |

| Cognitive Function | Enhancement | Hippocampus, Prefrontal Cortex | Improved performance in attention, verbal memory, and visual memory tasks. researchgate.net |

| Synaptic Plasticity | Modulation | Hippocampus, Auditory Cortex | Facilitates long-term potentiation (LTP) and modulates synaptic transmission. nih.govnih.gov |

| Dendritic Spine Density | Increase | Hippocampus | Associated with improved synaptic function and resilience to stress. nih.gov |

| Neurotransmitter Systems | Modulation | Hippocampus | Affects GABAergic and glutamatergic transmission. dntb.gov.uanih.gov |

Attenuation of Neuropathological Markers and Ischemic Injury

Estradiol exhibits significant neuroprotective effects in models of brain injury, particularly ischemic stroke. Pre-treatment with physiological levels of 17β-estradiol has been shown to significantly reduce the volume of brain infarct in rodent models of permanent focal ischemia. nih.govsemanticscholar.org This protective effect appears to be regionally specific, with significant protection observed in the cortex. nih.gov The neuroprotective actions of estradiol in ischemic injury are multifaceted, involving the modulation of inflammatory responses and the inhibition of apoptotic pathways. nih.govmdpi.com

Following an ischemic event, there is a rapid local production of estradiol in the brain, which coincides with the upregulation of the innate immune response. nih.gov 17β-estradiol has been shown to be a potent immunomodulator, reducing inflammation by inhibiting pro-inflammatory cytokines. nih.gov In models of cortical stab wound injury, 17β-estradiol administration alleviated neuronal loss by reducing oxidative stress and neuroinflammation. nih.gov It also downregulated pro-inflammatory markers while augmenting an anti-inflammatory response. nih.gov Furthermore, estradiol has been found to inhibit ischemia-induced apoptosis by reducing the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com

Regulation of Energy Metabolism and Adiposity in Preclinical Models

Beyond its neuroprotective roles, estradiol is a critical regulator of systemic energy metabolism and body composition. It exerts its influence on various metabolic tissues, including the liver, to maintain energy homeostasis.

Influence on Energy Substrate Utilization (Carbohydrate vs. Fat)

Estradiol plays a role in determining the body's preferential use of energy substrates. Studies in physically active women have shown that fluctuations in estradiol levels across the menstrual cycle are associated with changes in energy substrate utilization during aerobic exercise. nih.govmdpi.comresearchgate.net Specifically, higher estradiol concentrations during the luteal phase are linked to increased fat utilization and oxidation, and a corresponding decrease in carbohydrate utilization. nih.govmdpi.comresearchgate.net This suggests that estradiol promotes lipolysis, the breakdown of fats for energy. mdpi.com This shift towards fat metabolism could have implications for endurance performance and body composition.

Interactive Table: Impact of Estradiol on Energy Substrate Utilization

| Menstrual Phase | Relative Estradiol Level | Primary Energy Substrate Utilized | Associated Finding |

| Follicular Phase | Lower | Carbohydrate | Higher carbohydrate utilization and oxidation. nih.govmdpi.comresearchgate.net |

| Luteal Phase | Higher | Fat | Higher fat utilization and oxidation. nih.govmdpi.comresearchgate.net |

Hepatic Metabolic Regulation and Insulin (B600854) Signaling

The liver is a key site for estradiol's metabolic actions. Estrogen receptors, particularly estrogen receptor α (ERα) and estrogen receptor β (ERβ), are present in the liver and mediate the effects of estradiol on lipid and glucose metabolism. researchgate.netbiorxiv.org In humans, 17β-estradiol is the main circulating estrogen and has been shown to regulate the expression of over a thousand liver genes, many of which are involved in lipid metabolism. researchgate.net

Studies using the less-feminizing isomer, 17α-estradiol, have shown that it can improve metabolic health in male mice, including reducing hepatic steatosis (fatty liver) and fibrosis. nih.govnih.gov These beneficial effects on the liver are mediated, at least in part, through both ERα and ERβ. nih.govnih.gov For instance, 17α-estradiol has been found to suppress the production of stearoyl-coenzyme A desaturase 1 (SCD1), a key enzyme in fatty acid synthesis, in both hepatocytes and hepatic stellate cells, thereby reducing fat accumulation and fibrosis. nih.gov

Estradiol also influences insulin signaling. In aged, insulin-resistant female rats, chronic treatment with 17β-estradiol has been shown to improve insulin sensitivity, partly by increasing the translocation of the glucose transporter GLUT4 to the plasma membrane in skeletal muscle. nih.gov In human pancreatic islets, 17β-estradiol has demonstrated antidiabetic effects by improving glucose-stimulated insulin release while suppressing the secretion of glucagon (B607659) and somatostatin. lu.se In a mouse model of non-alcoholic fatty liver disease (NAFLD), 17β-estradiol was found to protect mitochondrial function and prevent the disease by upregulating the ERα/SIRT1/PGC-1α signaling pathway. mdpi.com

Adipose Tissue Metabolism and Inflammation

Estradiol-17-arachidonate, a lipoidal ester of estradiol, is postulated to be a long-acting, locally stored form of estradiol. While direct preclinical studies on the specific effects of Estradiol-17-arachidonate on adipose tissue are limited, the individual actions of its constituent molecules, estradiol and arachidonic acid, provide a framework for understanding its potential role.

Estradiol is a key regulator of adipose tissue distribution and function. In preclinical models, estradiol has been shown to influence adipocyte differentiation, lipid storage, and the secretion of adipokines. It generally promotes a healthier fat distribution, favoring subcutaneous over visceral adipose tissue accumulation. Studies in ovariectomized rodents have demonstrated that estradiol replacement can prevent the increase in visceral adiposity and improve insulin sensitivity.

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a precursor to a variety of bioactive lipid mediators known as eicosanoids, which are deeply involved in inflammatory processes. Depending on the enzymatic pathway, arachidonic acid can be converted into pro-inflammatory prostaglandins (B1171923) and leukotrienes or into anti-inflammatory lipoxins. In the context of adipose tissue, an increased availability of arachidonic acid in obese individuals has been linked to a low-grade chronic inflammatory state, which is a hallmark of metabolic dysfunction.

The conjugation of estradiol to arachidonic acid to form Estradiol-17-arachidonate may serve to modulate the local availability and action of both molecules within adipose tissue. The ester could act as a reservoir, slowly releasing estradiol and arachidonic acid, thereby influencing both metabolic and inflammatory pathways over an extended period. The slow release of estradiol could locally support healthy adipose tissue function, while the release of arachidonic acid could contribute to the local inflammatory milieu.

Table 1: Effects of Estradiol on Adipose Tissue Metabolism in Preclinical Models

| Parameter | Effect of Estradiol | Preclinical Model |

|---|---|---|

| Visceral Adiposity | Decrease | Ovariectomized rodents |

| Subcutaneous Adiposity | Increase or No Change | Ovariectomized rodents |

| Adipocyte Size | Decrease in visceral depots | Rodent models of obesity |

| Insulin Sensitivity | Improvement | Ovariectomized rodents |

| Lipolysis | Inhibition in subcutaneous depots | In vitro and in vivo rodent studies |

Table 2: Role of Arachidonic Acid Metabolites in Adipose Tissue Inflammation

| Metabolite Class | Key Enzymes | Primary Effect on Inflammation |

|---|---|---|

| Prostaglandins (e.g., PGE2) | Cyclooxygenases (COX-1, COX-2) | Pro-inflammatory |

| Leukotrienes (e.g., LTB4) | 5-Lipoxygenase (5-LOX) | Pro-inflammatory |

Interplay with Other Endocrine Axes in Preclinical Studies

The endocrine system is a complex network of interconnected axes, and the effects of estradiol are not confined to reproductive tissues. While direct evidence for the interaction of Estradiol-17-arachidonate with other endocrine axes is not available, the known interplay of estradiol provides a basis for potential effects.

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The HPA axis is the central stress response system. Estradiol has been shown to modulate HPA axis activity at multiple levels. In preclinical studies, estradiol can influence the synthesis and release of corticotropin-releasing hormone (CRH) from the hypothalamus, adrenocorticotropic hormone (ACTH) from the pituitary, and glucocorticoids from the adrenal glands. The effects of estradiol on the HPA axis are complex and can be either activating or inhibitory depending on the context, such as the duration of exposure and the specific brain region involved. As a long-acting form of estradiol, Estradiol-17-arachidonate could potentially lead to sustained modulation of the HPA axis, which might have implications for chronic stress responses and metabolism.

Hypothalamic-Pituitary-Thyroid (HPT) Axis: The HPT axis regulates metabolism through the production of thyroid hormones. Estradiol can influence thyroid function. For instance, estrogens are known to increase the levels of thyroxine-binding globulin (TBG), the main transport protein for thyroid hormones in the blood. In preclinical models, this can lead to changes in the levels of free, biologically active thyroid hormones. By providing a sustained release of estradiol, Estradiol-17-arachidonate could potentially cause long-term alterations in thyroid hormone homeostasis, which would have widespread metabolic consequences.

Insulin and Glucose Homeostasis: Estradiol plays a significant role in maintaining glucose homeostasis and insulin sensitivity. Preclinical studies have consistently shown that estradiol can improve insulin signaling in peripheral tissues, including skeletal muscle, liver, and adipose tissue. By acting as a local, long-lasting source of estradiol, Estradiol-17-arachidonate in tissues like adipose tissue could contribute to the maintenance of insulin sensitivity and glucose uptake.

Table 3: Interplay of Estradiol with Other Endocrine Axes in Preclinical Models

| Endocrine Axis | Effect of Estradiol | Potential Implication of Estradiol-17-arachidonate |

|---|---|---|

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulation of CRH, ACTH, and glucocorticoid release | Sustained influence on chronic stress responses |

| Hypothalamic-Pituitary-Thyroid (HPT) Axis | Increased thyroxine-binding globulin (TBG) levels | Long-term alterations in thyroid hormone bioavailability |

Methodological Approaches in Estradiol 17 Arachidonate Research

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Estradiol-17-arachidonate in biological matrices are fundamental to understanding its pharmacokinetics and physiological concentrations. Given its nonpolar nature, specialized analytical methods are required to distinguish it from its parent hormone, estradiol (B170435), and other related compounds.

Gas Chromatography/Mass Spectrometry (GC/MS) Techniques

Gas Chromatography/Mass Spectrometry (GC/MS) stands as a powerful and highly specific method for the analysis of estradiol and its fatty acid esters, including Estradiol-17-arachidonate. researchgate.netnih.gov This technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling the sensitive and reproducible measurement of these compounds in complex biological samples such as tissues and blood. nih.gov

A typical GC/MS method for estradiol-17-fatty acid esters involves an initial extraction of the nonpolar ester fraction from the biological matrix. nih.gov To facilitate quantification and account for procedural losses, a stable isotope-labeled internal standard, such as a trideuterated analog of a representative estradiol ester, is added to the sample prior to extraction. nih.gov Following extraction, the estradiol esters are subjected to alkaline hydrolysis to release the free estradiol. This step is crucial as it allows for the analysis of the total esterified estradiol pool. The liberated estradiol is then derivatized to enhance its volatility and improve its chromatographic behavior. A common derivatization procedure is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting derivatized estradiol is then introduced into the GC/MS system. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer detects and quantifies the specific ions corresponding to the derivatized estradiol and the internal standard. By monitoring the molecular ions of the derivatized estradiol and its deuterated counterpart, precise quantification can be achieved. nih.gov

The sensitivity and specificity of GC/MS, particularly when coupled with techniques like selected ion monitoring (SIM), allow for the detection of low concentrations of estradiol esters in various biological samples. nih.gov To further enhance sensitivity, especially for trace level analysis, derivatization strategies can be employed to create derivatives that are more amenable to detection. For instance, the use of pentafluorobenzyl (PFB) derivatization can produce compounds that are highly sensitive in negative ion chemical ionization (NCI) mode, significantly lowering the detection limits. shimadzu.co.kr While this specific application is for estradiol, the principle can be adapted for the analysis of estradiol released from its esters.

Radiometric Methods for Metabolic Transformation Studies

Radiometric methods have proven to be invaluable for studying the in vivo metabolic transformations of Estradiol-17-arachidonate. These techniques offer a dynamic view of the metabolic fate of the compound by tracing the distribution and transformation of a radiolabeled form of the molecule. A key application of this methodology is in determining the rate and extent of metabolic processes such as oxidation. nih.gov

In a representative radiometric study, Estradiol-17-arachidonate can be synthesized with a radioactive isotope, such as tritium (B154650) (³H), at a specific position, for instance, at the C-17α position of the estradiol moiety. nih.gov When this radiolabeled compound is administered, the metabolic processes can be tracked by monitoring the appearance of the radioisotope in different forms in the body. For example, the oxidation of the 17β-hydroxyl group of the estradiol molecule, a primary metabolic pathway, results in the release of the tritium from the C-17α position into the body's water pool. nih.gov By measuring the amount of tritiated water produced over time, researchers can determine the rate and extent of this oxidation reaction. nih.gov

This approach has been successfully used to compare the metabolism of estradiol fatty acid esters, including Estradiol-17-arachidonate, to that of free estradiol. nih.gov Such studies have revealed that the oxidation of Estradiol-17-arachidonate proceeds more slowly than that of free estradiol, indicating that the ester bond must first be hydrolyzed to release free estradiol before oxidation can occur. nih.gov This provides an indirect measure of the in vivo hydrolysis rate of the ester, which is a critical determinant of its biological activity. nih.gov The time course of the reaction, such as the time required to reach half the maximal extent of oxidation, can provide valuable insights into the pharmacokinetics of the compound. nih.gov

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS) for Kinetic Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific analytical technique well-suited for the kinetic analysis of steroids and their derivatives, including Estradiol-17-arachidonate. This method allows for the precise monitoring of changes in the concentration of the compound over time in various biological matrices, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net

The HPLC component of the system separates the analyte of interest from other compounds in the sample based on its physicochemical properties, such as polarity. The use of advanced column technologies, like those with phenyl-hexyl stationary phases, can achieve excellent separation of closely related steroid isomers. nih.gov Following chromatographic separation, the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion of the analyte and then fragmenting it to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the accuracy of quantification. thermofisher.com

For kinetic studies, samples are collected at various time points after the administration of Estradiol-17-arachidonate, and the concentration of the compound is measured using a validated HPLC-MS/MS method. The data obtained can then be used to construct concentration-time profiles and calculate key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution. The high sensitivity of modern HPLC-MS/MS systems allows for the detection of very low concentrations of analytes, which is particularly important for studying potent compounds like steroid hormones. mdpi.com Furthermore, the use of stable isotope-labeled internal standards, such as ¹³C-labeled estrogens, is crucial for accurate quantification as they can compensate for variations in sample preparation and matrix effects. nih.gov

In Vitro Experimental Models

In vitro experimental models are indispensable tools for investigating the cellular and tissue-level effects of Estradiol-17-arachidonate in a controlled environment, free from the systemic complexities of a whole organism. These models, which include cell culture systems and isolated tissue preparations, allow for detailed mechanistic studies into the compound's biological actions.

Cell Culture Systems (e.g., WISH cells, Mouse Embryonic Fibroblasts)

Cell culture systems provide a simplified and reproducible environment to study the direct effects of Estradiol-17-arachidonate on specific cell types. Human amnion-derived WISH cells and mouse embryonic fibroblasts (MEFs) are examples of cell lines that have been utilized in research related to the components of Estradiol-17-arachidonate, namely estradiol and arachidonic acid. nih.govoup.comnih.gov

WISH cells, which are derived from human amniotic tissue, have been instrumental in studying the effects of 17β-estradiol on arachidonic acid metabolism. nih.govoup.com Research has shown that 17β-estradiol can dose-dependently stimulate the release of arachidonic acid from WISH cells. nih.govoup.comoup.com This effect is thought to occur through a nongenomic pathway involving membrane-associated estrogen receptors. nih.govoup.com Given that Estradiol-17-arachidonate is an ester of these two molecules, WISH cells represent a relevant model system to investigate whether the esterified form has similar or distinct effects on arachidonic acid signaling pathways. Studies using WISH cells could explore the hydrolysis of Estradiol-17-arachidonate to release free estradiol and arachidonic acid, and the subsequent cellular responses.

Mouse embryonic fibroblasts (MEFs) offer another valuable in vitro model. MEFs are a versatile tool for studying fundamental cellular processes and the effects of various compounds on cell signaling. Research has demonstrated that 17β-estradiol can exert anti-inflammatory effects in MEFs, for instance, by modulating the expression of pro-inflammatory mediators. nih.gov As arachidonic acid is a key precursor for the synthesis of inflammatory mediators like prostaglandins (B1171923), MEFs can be used to investigate the potential anti-inflammatory or pro-inflammatory properties of Estradiol-17-arachidonate and to dissect the molecular mechanisms involved.

The following table summarizes the application of these cell culture systems in research relevant to Estradiol-17-arachidonate:

| Cell Line | Origin | Relevant Research Application | Key Findings Related to Components |

| WISH cells | Human Amnion | Studying the effects on arachidonic acid release and signaling. | 17β-estradiol stimulates the release of arachidonic acid. nih.govoup.comoup.com |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse Embryo | Investigating anti-inflammatory or pro-inflammatory effects and related signaling pathways. | 17β-estradiol exhibits anti-inflammatory properties. nih.gov |

Isolated Tissue Preparations (e.g., Uterine Horn Strips, Cervical Minces)

Isolated tissue preparations, often studied in organ baths, provide a more complex experimental system than cell cultures, as they retain the multicellular architecture and cell-cell interactions of the original tissue. adinstruments.companlab.comadinstruments.com This allows for the investigation of the physiological and pharmacological effects of Estradiol-17-arachidonate on tissue function, such as muscle contractility or local hormone metabolism.

Uterine horn strips isolated from animal models, such as rats, have been used to study the effects of 17β-estradiol on the metabolism of arachidonic acid. nih.gov In such experiments, the tissue is maintained in a temperature-controlled organ bath containing a physiological salt solution and gassed with oxygen and carbon dioxide to ensure its viability. animalab.eu The tissue can be subjected to various stimuli, and the responses, such as muscle contraction or the release of metabolites into the surrounding medium, can be measured. For example, researchers have explored how pretreatment with 17β-estradiol influences the conversion of radiolabeled arachidonic acid into various eicosanoids, like prostaglandins and thromboxanes, in uterine tissue. nih.gov This type of experimental setup would be highly suitable for investigating the local metabolism of Estradiol-17-arachidonate within the uterus and its subsequent effects on uterine physiology.

Similarly, cervical minces or tissue preparations can be used to study the local effects of Estradiol-17-arachidonate on the cervix. The cervix is a target tissue for estrogens, and understanding how this lipoidal form of estradiol influences cervical ripening or other physiological processes is of significant interest. These isolated tissue models allow for the study of dose-response relationships and the mechanisms of action of compounds in a controlled ex vivo environment. panlab.com

The table below outlines the use of isolated tissue preparations in research pertinent to Estradiol-17-arachidonate:

| Tissue Preparation | Animal Model | Experimental Setup | Research Application |

| Uterine Horn Strips | Rat | Organ Bath | Studying the effects on arachidonic acid metabolism and uterine contractility. nih.gov |

| Cervical Minces | Various | Organ Bath / Tissue Culture | Investigating local effects on cervical physiology and hormone metabolism. |

In Vivo Animal Models and Considerations

The study of estradiol-17-arachidonate and its physiological significance relies heavily on in vivo animal models that allow for the controlled investigation of its metabolic and neurobiological effects. Methodological approaches often involve the use of surgically altered rodent models to mimic specific physiological states, as well as careful consideration of genetic background and sex to understand the nuanced actions of this lipo-hormone.

Ovariectomized Rodent Models

Ovariectomized (OVX) rodent models are a cornerstone in estradiol-related research, providing a stable, low-estrogen environment that facilitates the study of exogenously administered estrogens and their metabolites without the confounding influence of the estrous cycle. This surgical removal of the ovaries induces a state of hormonal deficiency analogous to menopause, making these models particularly relevant for investigating the effects of estrogen replacement, including the administration of 17β-estradiol, a precursor to estradiol-17-arachidonate.

In such models, researchers can meticulously examine the metabolic pathways influenced by estradiol and its derivatives. For instance, studies in ovariectomized rats have been instrumental in elucidating the impact of 17β-estradiol on arachidonic acid metabolism within uterine tissues. nih.gov Research has shown that in OVX rats on a normal diet, the administration of 17β-estradiol leads to a decrease in the production of various eicosanoids from labeled arachidonic acid. nih.gov However, this effect is notably absent in ovariectomized rats subjected to a restricted diet, highlighting the interplay between hormonal status and nutritional state in modulating the arachidonic acid cascade. nih.gov

Furthermore, the ovariectomized model has been crucial in understanding the regulation of enzymes involved in arachidonic acid metabolism. In ovariectomized mice, the expression of Acyl-CoA synthetase 4 (ACS4), an enzyme that preferentially utilizes arachidonic acid, is influenced by steroid hormones. publish.csiro.au Treatment with progesterone (B1679170) was found to maintain ACS4 mRNA expression, while a combination of progesterone and estradiol-17β modestly decreased its levels in the uterus. publish.csiro.au This demonstrates the utility of the OVX model in dissecting the specific roles of different hormones on the pathways that could lead to the formation of estradiol-17-arachidonate.

The OVX model is also pivotal in studying the broader metabolic and neurobiological consequences of estrogen deficiency and replacement. Ovariectomy in rats has been shown to impair glucose tolerance, an effect that can be reversed by the administration of 17β-estradiol. mdpi.com In the context of neurobiology, chronic 17β-estradiol treatment in middle-aged ovariectomized rats has been observed to improve behaviors related to negative valence and anhedonia. frontiersin.org These findings underscore the importance of the OVX model in creating a baseline of hormone deprivation to clearly assess the physiological and behavioral impacts of specific estrogenic compounds.

Table 1: Effects of 17β-Estradiol on Arachidonic Acid Metabolism in Ovariectomized Rats

| Condition | Effect of 17β-Estradiol on Eicosanoid Production from Arachidonic Acid | Reference |

|---|---|---|

| Ovariectomized, Normal Diet | Decreased production of PGE2, PGF2alpha, 6-keto PGF1alpha, and TXB2 | nih.gov |

| Ovariectomized, Restricted Diet | No significant effect on eicosanoid production | nih.gov |

Specific Strain and Sex Considerations in Metabolic and Neurobiological Studies

The choice of animal strain and the consideration of sex are critical variables in research on estradiol-17-arachidonate, as they can significantly influence metabolic and neurobiological outcomes. Different rodent strains possess distinct genetic backgrounds that can alter their response to hormonal treatments and their baseline metabolism.

For example, studies investigating the regulation of genes involved in arachidonic acid metabolism have utilized specific mouse strains such as BDF1 mice to examine the expression of ACS4 in the peri-implantation uterus. publish.csiro.au In neurobiological research, F344-cdf rats have been employed to study the effects of chronic 17β-estradiol treatment on depressive-like behaviors in middle-aged ovariectomized females. frontiersin.org The use of Sprague-Dawley rats has been documented in pharmacokinetic studies to establish sustained serum levels of 17β-estradiol for behavioral analysis. nih.gov The selection of a particular strain is often guided by the specific research question and the known physiological or behavioral characteristics of that strain.

Sex differences are a fundamental consideration in endocrinological research. The metabolic processing and physiological effects of estrogens and their derivatives can vary significantly between males and females. nih.govresearchgate.net Women, for instance, tend to oxidize more lipids and less carbohydrates and protein compared to men during endurance exercise, a difference that is partly attributed to the effects of 17β-estradiol. nih.gov Administering 17β-estradiol to men can recapitulate some of these metabolic differences observed in women. nih.gov

In the context of arachidonic acid metabolism, sex differences are also apparent. Research has indicated that 17β-estradiol offers protection against angiotensin II-induced hypertension in female mice by inhibiting the ALOX15-arachidonic acid pathway, which leads to the production of 12(S)-HETE. nih.gov This protective effect is diminished in ovariectomized female mice, suggesting a crucial role for endogenous estrogens. nih.gov Such findings highlight the necessity of including both sexes in experimental designs to fully understand the spectrum of effects of compounds like estradiol-17-arachidonate. Furthermore, the neurobiological responses to estrogens are also sex-dependent, with studies showing that estradiol modulates the mesolimbic reward system differently in male and female rodents, which can influence behaviors related to addiction. frontiersin.org

Table 2: Examples of Rodent Strains in Estradiol and Arachidonic Acid Research

| Rodent Strain | Area of Research | Key Findings Related to Estradiol/Arachidonic Acid Metabolism | Reference |

|---|---|---|---|

| BDF1 Mice | Uterine Physiology | Investigated the hormonal regulation of arachidonate-preferring enzyme ACS4 by estradiol-17β and progesterone. | publish.csiro.au |

| F344-cdf Rats | Neurobiology/Behavior | Studied the effects of chronic 17β-estradiol on depressive-like behaviors in ovariectomized females. | frontiersin.org |

| Sprague-Dawley Rats | Pharmacokinetics | Used to develop models for sustained release of 17β-estradiol to study its behavioral effects. | nih.gov |

Future Directions and Emerging Research Themes

Elucidating Specificity of Estradiol-17-Arachidonate Actions vs. Free Estradiol (B170435)

A primary focus of future research will be to distinguish the biological actions of Estradiol-17-arachidonate from those of free estradiol. The specificity of the ester is predicated on its nature as a prodrug, which is largely inactive until hydrolyzed. wikipedia.org

Free estradiol exerts its effects through two main pathways:

Genomic Pathway: Estradiol diffuses into cells, binds to nuclear estrogen receptors (ERα and ERβ), and the resulting complex acts as a transcription factor to regulate gene expression. nih.govyoutube.com This process is relatively slow, taking hours to days.